(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt
Brand Name: Vulcanchem
CAS No.: 5817-22-1
VCID: VC0014339
InChI: InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
SMILES: CC(C)C(C(C(=O)O)N)O
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt

CAS No.: 5817-22-1

Reference Standards

VCID: VC0014339

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt - 5817-22-1

CAS No. 5817-22-1
Product Name (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name (2S)-2-amino-3-hydroxy-4-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
Standard InChIKey ZAYJDMWJYCTABM-ROLXFIACSA-N
Isomeric SMILES CC(C)C([C@@H](C(=O)O)N)O
SMILES CC(C)C(C(C(=O)O)N)O
Canonical SMILES CC(C)C(C(C(=O)O)N)O
Synonyms eta-hydroxyleucine
beta-hydroxyleucine hydrochloride, erythro-(DL)-isomer
beta-hydroxyleucine, (DL)-isomer
beta-hydroxyleucine, threo-(DL)-isomer
beta-hydroxyleucine, threo-(L)-isome
PubChem Compound 134611
Last Modified Nov 11 2021
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